4-(3-Iodophenoxy)pyridine
Overview
Description
4-(3-Iodophenoxy)pyridine is an organic compound with the molecular formula C11H8INO It is characterized by the presence of an iodophenyl group attached to a pyridine ring through an ether linkage
Mechanism of Action
Target of Action
It’s worth noting that the compound is often used in pharmaceutical testing , suggesting it may interact with various biological targets.
Biochemical Pathways
, it’s important to note that pyridine derivatives have been associated with a broad spectrum of pharmacological properties. This suggests that 4-(3-Iodophenoxy)pyridine could potentially interact with multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenoxy)pyridine typically involves the reaction of 3-iodophenol with 4-chloropyridine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Iodophenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent.
Major Products:
- The major products formed from substitution reactions include various biphenyl derivatives, depending on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Comparison with Similar Compounds
4-(3-Bromophenoxy)pyridine: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and may be used in different synthetic applications.
4-(3-Chlorophenoxy)pyridine: Contains a chlorine atom, offering distinct chemical properties and reactivity compared to the iodine-containing compound.
Uniqueness: 4-(3-Iodophenoxy)pyridine is unique due to the presence of the iodine atom, which imparts specific reactivity patterns, particularly in substitution reactions. The iodine atom’s larger size and higher reactivity compared to bromine and chlorine make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(3-iodophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJELUHQCPKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.